molecular formula C6H7N3 B1342640 (2-methyl-1H-imidazol-1-yl)acetonitrile CAS No. 82949-05-1

(2-methyl-1H-imidazol-1-yl)acetonitrile

Cat. No. B1342640
CAS RN: 82949-05-1
M. Wt: 121.14 g/mol
InChI Key: NWZKSTUZKJCCMK-UHFFFAOYSA-N
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Description

“(2-methyl-1H-imidazol-1-yl)acetonitrile” is a chemical compound with the CAS Number: 82949-05-1 . It has a molecular weight of 121.14 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of “(2-methyl-1H-imidazol-1-yl)acetonitrile” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The InChI Code for this compound is 1S/C6H7N3/c1-6-8-3-5-9(6)4-2-7/h3,5H,4H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “(2-methyl-1H-imidazol-1-yl)acetonitrile” are not detailed in the searched resources, imidazole compounds are known for their broad range of chemical reactivity .


Physical And Chemical Properties Analysis

“(2-methyl-1H-imidazol-1-yl)acetonitrile” is a solid at room temperature . It has a molecular weight of 121.14 . The compound’s InChI Code is 1S/C6H7N3/c1-6-8-3-5-9(6)4-2-7/h3,5H,4H2,1H3 .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

A significant application of (2-methyl-1H-imidazol-1-yl)acetonitrile involves the synthesis of novel compounds with potential medicinal and material science applications. Researchers have developed various metal-based complexes and novel derivatives, highlighting the versatility of (2-methyl-1H-imidazol-1-yl)acetonitrile as a precursor for synthesizing complex structures. For instance, new complexes have been synthesized for potential use in chemotherapy against tropical diseases, demonstrating the role of these compounds in advancing medicinal chemistry (Navarro et al., 2000).

Catalysis and Reaction Mechanisms

This chemical has also been explored for its role in catalysis, including the synthesis of imidazo[1,2-a]pyridines through "water-mediated" hydroamination and silver-catalyzed aminooxygenation (Darapaneni Chandra Mohan et al., 2013). Such studies contribute to the broader understanding of reaction mechanisms and the development of more efficient synthetic routes for pharmaceuticals and other valuable compounds.

Anticancer and Antimicrobial Evaluation

Further, the synthesis of novel ether-linked derivatives of ornidazole starting from (2-methyl-1H-imidazol-1-yl)acetonitrile has been investigated for their anticancer and antimicrobial properties. This research underscores the potential of these compounds in developing new therapeutic agents (Sevil Şenkardeş et al., 2020).

Environmental and Material Science Applications

Additionally, compounds derived from (2-methyl-1H-imidazol-1-yl)acetonitrile have been studied for environmental applications, such as the partitioning of mercury(ii) from aqueous solutions, showcasing the role of these compounds in environmental chemistry and material science (Holbrey et al., 2003).

Safety And Hazards

The compound is associated with certain hazards. It is harmful if inhaled and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(2-methylimidazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-6-8-3-5-9(6)4-2-7/h3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZKSTUZKJCCMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597439
Record name (2-Methyl-1H-imidazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-methyl-1H-imidazol-1-yl)acetonitrile

CAS RN

82949-05-1
Record name (2-Methyl-1H-imidazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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